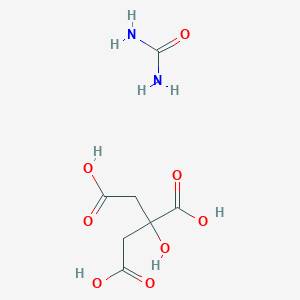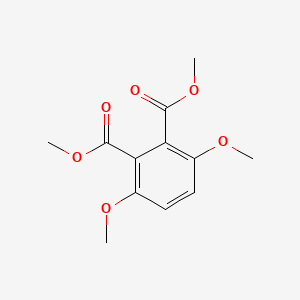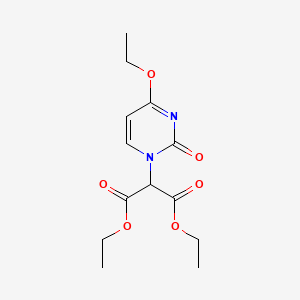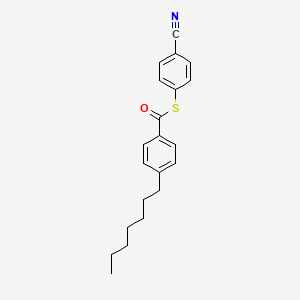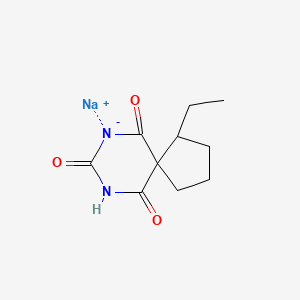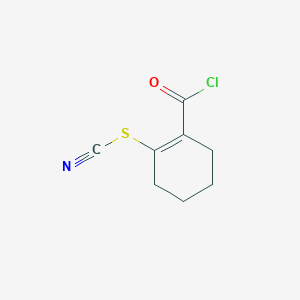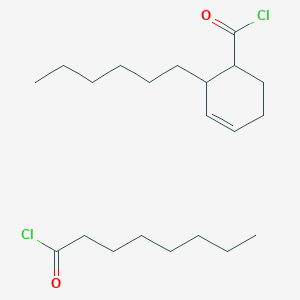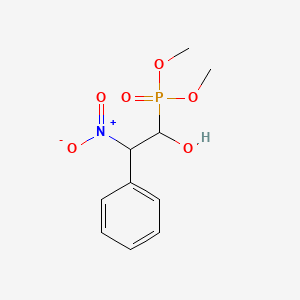
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate typically involves the Pudovik reaction, where a dialkyl phosphite reacts with a nitroalkene. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pudovik reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of dimethyl (1-oxo-2-nitro-2-phenylethyl)phosphonate.
Reduction: Formation of dimethyl (1-hydroxy-2-amino-2-phenylethyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential enzyme inhibitory properties and biological activity.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Mecanismo De Acción
The mechanism of action of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate
- Dibenzyl (hydroxy(2-nitrophenyl)methyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66132-85-2 |
|---|---|
Fórmula molecular |
C10H14NO6P |
Peso molecular |
275.19 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2-nitro-2-phenylethanol |
InChI |
InChI=1S/C10H14NO6P/c1-16-18(15,17-2)10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9-10,12H,1-2H3 |
Clave InChI |
IMASXFIXUFDPFG-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(C1=CC=CC=C1)[N+](=O)[O-])O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
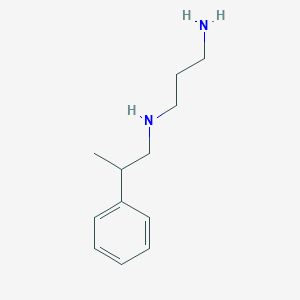
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

